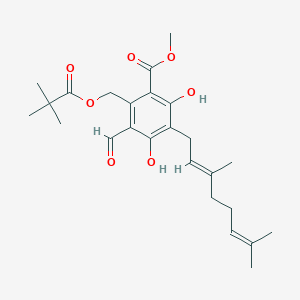![molecular formula C11H20N2O B11829644 N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B11829644.png)
N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide is a compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features an azabicyclo[3.2.1]octane core, which is a common motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide typically involves the following steps:
Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through various methods, including cyclization reactions.
Introduction of the Isobutyramide Group: This step involves the reaction of the azabicyclo[3.2.1]octane core with isobutyryl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of advanced catalysts and reaction conditions to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyramide group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azabicyclo[3.2.1]octane derivatives.
Aplicaciones Científicas De Investigación
N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
(1R,5S)-bicyclo[3.2.1]octan-3-one: Shares a similar bicyclic structure but lacks the isobutyramide group.
(3S)-N’-hydroxy-3-[(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-3-yl]pentanimidamide: Contains a similar azabicyclo[3.2.1]octane core with different functional groups.
Uniqueness
N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide is unique due to its specific functional groups and the resulting biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H20N2O |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
N-[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C11H20N2O/c1-7(2)11(14)13-10-5-8-3-4-9(6-10)12-8/h7-10,12H,3-6H2,1-2H3,(H,13,14)/t8-,9+,10? |
Clave InChI |
SLKKGJKMTXLHIT-ULKQDVFKSA-N |
SMILES isomérico |
CC(C)C(=O)NC1C[C@H]2CC[C@@H](C1)N2 |
SMILES canónico |
CC(C)C(=O)NC1CC2CCC(C1)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


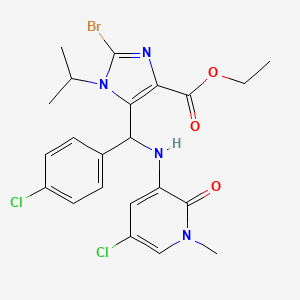
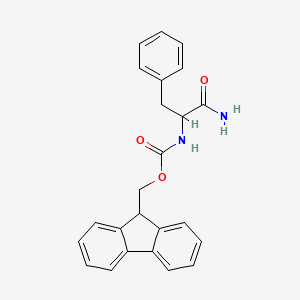


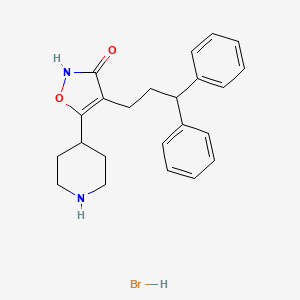
![6-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11829607.png)

![6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11829621.png)
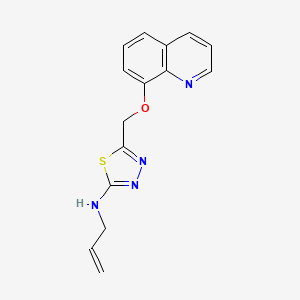

![N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B11829632.png)
![(E)-tert-butyl (4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate](/img/structure/B11829637.png)
